molecular formula C24H41NO2 B110064 Adrenoyl-ethanolamine CAS No. 150314-35-5

Adrenoyl-ethanolamine

Cat. No.: B110064
CAS No.: 150314-35-5
M. Wt: 375.6 g/mol
InChI Key: FMVHVRYFQIXOAF-DOFZRALJSA-N
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Description

Docosatetraenoyl ethanolamide (DEA) is an endocannabinoid containing docosatetraenoic acid in place of the arachidonate moiety of AEA. DEA acts on CB1 receptors with potency and efficacy similar to that of AEA. However, its specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated.>Adrenoyl-ea, also known as 7, 10, 13, 16-dtea or docosatetra-7Z, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, adrenoyl-ea is considered to be a fatty amide lipid molecule. Adrenoyl-ea is considered to be a practically insoluble (in water) and relatively neutral molecule. Adrenoyl-ea has been primarily detected in blood. Within the cell, adrenoyl-ea is primarily located in the membrane (predicted from logP).>7,10,13,16-Docosatetraenoylethanolamine is an endocannabinoid.

Properties

IUPAC Name

(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVHVRYFQIXOAF-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028460
Record name 7,10,13,16-Docosatetraenylethanolamide
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Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Adrenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

150314-35-5
Record name N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10,13,16-Docosatetraenylethanolamide
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Record name 7,10,13,16-Docosatetraenylethanolamide
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Record name Adrenoyl ethanolamide
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URL http://www.hmdb.ca/metabolites/HMDB0013626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: Situating Adrenoyl-ethanolamine in the Landscape of Bioactive Lipids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Metabolism and Degradation of Adrenoyl-ethanolamine (NAE 22:6)

The N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in a vast array of physiological processes, including neuroinflammation, pain perception, and energy homeostasis.[1] This family includes well-known members such as the endocannabinoid N-arachidonoylethanolamine (anandamide; AEA) and the anti-inflammatory agent N-palmitoylethanolamine (PEA).[2][3] this compound (NAE 22:6), the amide formed from adrenic acid (AdA; 22:4n-6), is a less-studied but equally important member of this family. Adrenic acid is a C22 elongated metabolite of arachidonic acid and is found in significant concentrations in the brain and adrenal glands, suggesting a specialized role for its derivatives.[4] Understanding the precise metabolic pathways that govern the synthesis and degradation of this compound in vivo is paramount for researchers aiming to unravel its biological functions and for drug development professionals seeking to modulate its signaling for therapeutic benefit.

This guide provides a detailed technical overview of the core enzymatic machinery responsible for the lifecycle of this compound, from its biosynthesis in cellular membranes to its ultimate degradation. We will explore the causality behind experimental choices for studying this system and provide validated protocols and workflows for its investigation.

Section 1: The Biosynthetic Pathway of this compound

The synthesis of this compound, like other NAEs, is not a de novo process but rather a multi-step pathway that utilizes existing membrane phospholipids. This on-demand synthesis ensures that these potent signaling molecules are produced locally and transiently.[5] The canonical pathway involves two primary enzymatic steps.

Step 1: N-Acylation of Phosphatidylethanolamine (PE)

The pathway is initiated by the transfer of an adrenoyl group from a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (PE). This reaction forms N-adrenoyl-phosphatidylethanolamine (NAPE 22:6).[2] For years, the specific enzyme responsible was elusive, but research has identified a family of Ca2+-independent N-acyltransferases.[3] The key enzymes belong to the phospholipase A/acyltransferase (PLA/AT) family, also known as the HRAS-like suppressor family.[2] These enzymes possess the N-acyltransferase activity required for NAPE formation and their overexpression in cells leads to a significant increase in NAPE and subsequent NAE levels.[2]

Step 2: Release of this compound from NAPE

Once formed, NAPE serves as the direct precursor to this compound. The release is primarily catalyzed by a specific D-type phospholipase known as N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[6][7][8] This zinc metalloenzyme hydrolyzes the glycerophosphate bond of NAPE to yield this compound and phosphatidic acid (PA).[2][6]

While NAPE-PLD is a major route, studies using NAPE-PLD knockout mice have revealed the existence of alternative, NAPE-PLD-independent pathways.[3] These multi-step routes can involve enzymes such as α/β-hydrolase domain 4 (ABHD4), glycerophosphodiesterase 1 (GDE1), and phospholipase C (PLC) to generate NAEs from NAPE via intermediates like lyso-NAPE or N-acyl-glycerophosphoethanolamine.[9] The existence of these parallel pathways underscores the robustness of NAE production and presents a challenge for pharmacological strategies aimed at completely shutting down NAE synthesis by targeting only NAPE-PLD.

Adrenoyl_Ethanolamine_Biosynthesis PC Adrenoyl-PC NAPE N-Adrenoyl-PE (NAPE) PC->NAPE PLA/AT (N-acyltransferase) LPC Lyso-PC PE Phosphatidylethanolamine (PE) PE->NAPE NAE This compound (NAE 22:6) NAPE->NAE NAPE-PLD PA Phosphatidic Acid (PA) NAPE->PA NAPE-PLD

Caption: Canonical two-step biosynthesis of this compound.

Section 2: The Degradation Machinery

The biological activity of this compound is terminated by enzymatic hydrolysis, which breaks the amide bond to release adrenic acid and ethanolamine.[10][11] This catabolic process is swift and efficient, ensuring a tight regulation of NAE signaling. Two key enzymes, operating in different subcellular compartments and pH environments, are primarily responsible for this process.

Fatty Acid Amide Hydrolase (FAAH)

The principal enzyme for the degradation of this compound in the central nervous system and peripheral tissues is Fatty Acid Amide Hydrolase (FAAH).[10][12] FAAH is an integral membrane protein, primarily localized to the endoplasmic reticulum, and belongs to the serine hydrolase superfamily.[10][13] It efficiently hydrolyzes a range of NAEs, including anandamide, PEA, and oleoylethanolamide, into their constituent fatty acid and ethanolamine, thereby terminating their signaling.[10] Given its broad substrate specificity for NAEs, FAAH is the primary catabolic engine for this compound. The critical role of FAAH is highlighted by the fact that its pharmacological or genetic inhibition leads to significantly elevated endogenous levels of multiple NAEs.[10]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

A second degradative enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), operates primarily within the lysosome.[1][2] NAAA is a cysteine hydrolase that exhibits an acidic pH optimum, consistent with its lysosomal localization.[14] While FAAH shows broad substrate specificity, NAAA preferentially hydrolyzes saturated and monounsaturated NAEs like PEA and oleoylethanolamine. Its activity towards polyunsaturated NAEs like anandamide, and presumably this compound, is comparatively lower. However, in specific cell types, such as macrophages and B-lymphocytes where it is highly expressed, NAAA can play a significant role in regulating local NAE tone, particularly in the context of inflammation.[1][14]

Adrenoyl_Ethanolamine_Degradation NAE This compound (NAE 22:6) AdA Adrenic Acid (AdA) NAE->AdA FAAH (Primary) NAAA (Secondary) Eth Ethanolamine NAE->Eth

Caption: Primary degradation pathways for this compound.

Section 3: Metabolic Fate of Degradation Products

The hydrolysis of this compound is not an endpoint but rather a metabolic branch point, yielding two molecules with their own distinct biological fates.

  • Adrenic Acid (AdA): Once liberated, adrenic acid can be re-incorporated into cell membranes or undergo further metabolism into a cascade of bioactive lipids.[15] It is a substrate for the same enzymatic pathways that metabolize arachidonic acid, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, leading to the formation of dihomo-prostaglandins, dihomo-leukotrienes, and dihomo-epoxyeicosatrienoic acids (dihomo-EETs).[15][16][17] These metabolites have roles in inflammation, immunomodulation, and vascular function.[15] Adrenic acid can also be catabolized via peroxisomal β-oxidation for energy production.[15]

  • Ethanolamine: The ethanolamine moiety is a valuable cellular building block. It can be salvaged and utilized for the de novo synthesis of phosphatidylethanolamine (PE) via the cytidine diphosphate-ethanolamine (Kennedy) pathway, thus replenishing the precursor pool for NAE synthesis.[18] Alternatively, certain bacteria in the gut and some mammalian cells can catabolize ethanolamine into acetaldehyde and ammonia.[18][19]

Section 4: Methodologies for In Vivo and Ex Vivo Analysis

Studying the metabolism of this compound requires a suite of robust analytical techniques. The choice of methodology is dictated by the specific question, whether it is quantifying endogenous levels, measuring enzyme kinetics, or assessing the functional consequences of pathway modulation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the sensitive and specific quantification of NAEs and their metabolites from complex biological matrices.[20][21]

Protocol 1: Lipid Extraction from Brain Tissue

  • Rationale: This protocol uses a modified Bligh-Dyer extraction to efficiently partition lipids away from aqueous components. The inclusion of an internal standard early in the process is critical for correcting for analyte loss during extraction and for accurate quantification.

  • Homogenize flash-frozen brain tissue (e.g., 50 mg) in 1 mL of a 2:1:1 mixture of methanol:chloroform:Tris buffer (50 mM, pH 8.0) containing a deuterated internal standard (e.g., AEA-d4).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Add 0.5 mL of chloroform and 0.5 mL of water. Vortex thoroughly.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the lipid extract in 100 µL of a 1:1 methanol:water mixture for LC-MS/MS analysis.

Table 1: Representative LC-MS/MS Parameters for NAE Analysis

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation of hydrophobic lipid molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode.
Mobile Phase B Acetonitrile/Isopropanol (9:1) with 0.1% Formic AcidStrong organic solvent for eluting lipids.
Gradient 50% B to 98% B over 10 minutesSeparates NAEs based on acyl chain length and unsaturation.
Ionization Mode Positive Electrospray Ionization (ESI+)NAEs readily form [M+H]+ ions.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transition (this compound) m/z 374.3 → m/z 62.1Precursor ion [M+H]+ fragments to the characteristic ethanolamine headgroup ion.
Measurement of Enzyme Activity

Assessing the activity of the key metabolic enzymes provides functional insight into the regulation of this compound levels.

Protocol 2: Fluorometric FAAH Activity Assay

  • Rationale: This assay provides a high-throughput method to measure FAAH's hydrolytic activity.[12] It uses a synthetic substrate that becomes fluorescent only after being cleaved by FAAH, allowing for a direct and sensitive readout of enzyme activity.

  • Prepare brain tissue microsomes or cell lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Determine the total protein concentration using a BCA or Bradford assay.

  • In a 96-well plate, add 10-20 µg of protein per well.

  • Initiate the reaction by adding the fluorogenic substrate, arachidonyl-7-amino-4-methylcoumarin-amide (AAMCA), to a final concentration of 10 µM.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Include control wells with a known FAAH inhibitor (e.g., URB597) to confirm the specificity of the measured activity.

Protocol 3: NAAA Activity Profiling with Activity-Based Probes (ABP)

  • Rationale: ABPs are powerful tools that covalently bind to the active site of an enzyme.[14][22] This allows for the specific detection of the catalytically competent form of NAAA, which is crucial since NAAA is activated by autoproteolysis.[14]

  • Homogenize tissue or lyse cells in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to mimic the lysosomal environment.

  • Incubate the proteome (50 µg) with a specific NAAA activity-based probe (e.g., ARN14686, which has a terminal alkyne) for 1 hour at 37°C.[22]

  • Perform a "click chemistry" reaction by adding a fluorescent reporter tag with an azide group (e.g., Rhodamine-azide), along with copper(I) sulfate and a reducing agent.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the active NAAA band using an in-gel fluorescence scanner. The intensity of the band is proportional to the amount of active NAAA.

Experimental_Workflow cluster_quantification Quantification Workflow cluster_activity Enzyme Activity Workflow Tissue Brain Tissue Homogenize Homogenization (with Internal Std) Tissue->Homogenize Extract Lipid Extraction Homogenize->Extract Analyze LC-MS/MS Analysis Extract->Analyze Lysate Tissue/Cell Lysate Assay Add Substrate (e.g., AAMCA for FAAH) Lysate->Assay Measure Measure Product (e.g., Fluorescence) Assay->Measure

Sources

A-01: A-01: A Research Framework and Methodological Guide for Investigating the Cellular and Molecular Targets of Adrenoyl-ethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-acylethanolamine (NAE) family of lipid signaling molecules, which includes the archetypal endocannabinoid Anandamide (N-arachidonoylethanolamine), represents a rich source of therapeutic targets for neurological, inflammatory, and pain-related disorders. While significant research has focused on prominent NAEs, many structurally related endogenous lipids remain under-investigated. Adrenoyl-ethanolamine (Adrenoyl-EA), a 22-carbon polyunsaturated NAE, is one such molecule.[1][2][3] Its structural similarity to Anandamide suggests a potential interaction with the endocannabinoid system, yet a comprehensive pharmacological profile is absent from the literature. This guide presents a hypothesis-driven research framework for the systematic elucidation of Adrenoyl-EA's cellular and molecular targets. We provide field-proven, step-by-step experimental protocols for target identification and validation, focusing on cannabinoid receptors (CB1, CB2), transient receptor potential vanilloid 1 (TRPV1), and the primary catabolic enzyme, fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel lipid modulators and expand the understanding of the endocannabinoidome.

Introduction: The Case for Investigating this compound

N-acylethanolamines (NAEs) are a class of lipid compounds derived from the membrane phospholipid N-acylphosphatidylethanolamine (NAPE).[1] Their release is stimulated by various physiological and pathological triggers, leading to a range of biological activities, including neurotransmission and immunomodulation.[1] The most studied NAE is Anandamide (AEA), an N-acylethanolamine derived from arachidonic acid (20:4).[4] AEA is known to be an endogenous ligand for cannabinoid receptors CB1 and CB2 and also interacts with other targets like the TRPV1 ion channel.[5][6][7] Its signaling is tightly regulated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine.[8][9]

This compound (N-adrenoylethanolamine) is a longer-chain analogue of AEA, derived from adrenic acid (22:4).[2]

Structural Comparison:

  • Anandamide (AEA): C22H37NO2, Molecular Weight: 347.5 g/mol , Acyl Chain: 20 carbons, 4 double bonds.[4]

  • This compound (Adrenoyl-EA): C24H41NO2, Molecular Weight: 375.6 g/mol , Acyl Chain: 22 carbons, 4 double bonds.[1][2]

This structural similarity forms the primary rationale for our investigation. The seemingly minor difference in acyl chain length can significantly alter pharmacological properties, including receptor affinity, efficacy, and FAAH substrate specificity.[10][11] This guide provides the experimental logic and detailed methodologies to test the hypothesis that Adrenoyl-EA is a novel modulator of the endocannabinoid system.

Part 1: Hypothesis-Driven Target Identification

Based on the pharmacology of AEA and other NAEs, we propose four primary molecular targets for initial investigation.

  • Cannabinoid Receptor Type 1 (CB1R): A G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[12] Its activation is responsible for the psychotropic effects of cannabinoids and plays a key role in memory, appetite, and pain.

  • Cannabinoid Receptor Type 2 (CB2R): A GPCR primarily expressed in immune cells and peripheral tissues. Its activation is associated with anti-inflammatory and immunomodulatory effects.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel known as the capsaicin receptor.[13][14] It is a key integrator of pain and inflammatory stimuli.[13] AEA is a known agonist of TRPV1.[5][7]

  • Fatty Acid Amide Hydrolase (FAAH): The primary serine hydrolase responsible for the degradation of AEA and other fatty acid amides.[9][10] Determining if Adrenoyl-EA is a substrate or inhibitor of FAAH is crucial for understanding its potential signaling lifespan.

The following sections outline the experimental workflows to validate these hypothesized interactions.

Part 2: Experimental Workflows for Target Validation

This section details the core experimental protocols. The causality behind each step is explained to ensure a self-validating system where results from one assay inform the next.

Workflow 1: Assessing Cannabinoid Receptor Interaction

The first step is to determine if Adrenoyl-EA physically binds to CB1 and CB2 receptors. This is achieved through competitive binding assays, followed by functional assays to determine if binding leads to receptor activation or inhibition.

A radioligand displacement assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (Adrenoyl-EA) by measuring its ability to compete off a known high-affinity radiolabeled ligand.[12]

Protocol 2.1.1: Radioligand Competition Binding Assay for CB1/CB2

  • Principle: This assay measures the ability of Adrenoyl-EA to displace a radiolabeled cannabinoid agonist, such as [3H]CP55,940, from membranes prepared from cells overexpressing human CB1 or CB2 receptors.[12] The amount of displaced radioactivity is inversely proportional to the binding affinity of Adrenoyl-EA.

  • Materials:

    • HEK-293 cells stably transfected with human CB1R or CB2R.

    • Membrane Preparation Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 5 mM BSA, pH 7.4.

    • Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).

    • Non-specific Binding Control: WIN 55,212-2 (10 µM).

    • Adrenoyl-EA stock solution (in DMSO).

    • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation cocktail.

  • Methodology:

    • Membrane Preparation: Culture CB1- or CB2-expressing HEK-293 cells to ~90% confluency. Harvest cells, homogenize in ice-cold Membrane Preparation Buffer, and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: 20 µg membrane protein + Assay Buffer + vehicle (DMSO).

      • Non-specific Binding (NSB): 20 µg membrane protein + Assay Buffer + 10 µM WIN 55,212-2.

      • Experimental: 20 µg membrane protein + Assay Buffer + varying concentrations of Adrenoyl-EA (e.g., 0.1 nM to 10 µM).

    • Incubation: Add [3H]CP55,940 to all wells at a final concentration equal to its Kd (~0.5-2.5 nM). Incubate the plate at 30°C for 90 minutes with gentle shaking.

    • Harvesting: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash filters three times with ice-cold Assay Buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Adrenoyl-EA.

    • Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (concentration of Adrenoyl-EA that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

If Adrenoyl-EA demonstrates binding affinity, the next crucial step is to determine its functional effect. CB1 and CB2 are Gi/o-coupled receptors, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15]

Protocol 2.2.1: cAMP Accumulation Assay

  • Principle: This assay measures the ability of Adrenoyl-EA to inhibit the forskolin-stimulated production of cAMP in cells expressing CB1 or CB2 receptors.[16][17][18] A decrease in the cAMP signal indicates agonist activity.

  • Materials:

    • CHO-K1 or HEK-293 cells stably expressing human CB1R or CB2R.

    • Assay Medium: Serum-free DMEM/F12 with 0.1% BSA.

    • Forskolin (adenylyl cyclase activator).

    • cAMP detection kit (e.g., Promega cAMP-Glo™, Revvity AlphaScreen™).[17][19]

    • Known agonist (e.g., CP55,940) and antagonist (e.g., Rimonabant for CB1, SR144528 for CB2) as controls.

  • Methodology:

    • Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluency.

    • Compound Addition: Replace growth medium with Assay Medium. Add varying concentrations of Adrenoyl-EA (or controls) to the wells. To test for antagonist activity, pre-incubate cells with Adrenoyl-EA before adding a known agonist.

    • Stimulation: Add forskolin (typically 3-10 µM final concentration) to all wells except the basal control. This stimulates cAMP production.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., by measuring luminescence or fluorescence).[17]

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100%) and basal control (0%).

    • Plot the normalized response against the log concentration of Adrenoyl-EA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy). An Emax value significantly below that of a full agonist suggests partial agonism.

Data Presentation: Hypothetical Results for CB Receptor Assays

CompoundCB1 Ki (nM)CB1 EC50 (nM)CB1 Emax (%)CB2 Ki (nM)CB2 EC50 (nM)CB2 Emax (%)
CP55,940 (Control) 1.2 ± 0.25.8 ± 1.11000.8 ± 0.13.1 ± 0.9100
Adrenoyl-EA TBDTBDTBDTBDTBDTBD

Table 1: Template for summarizing binding and functional data for cannabinoid receptors. TBD = To Be Determined.

Workflow 2: Assessing TRPV1 Channel Interaction

Many NAEs, including Anandamide, directly activate the TRPV1 ion channel, leading to an influx of calcium (Ca2+).[5][20]

Protocol 2.2.2: Intracellular Calcium Mobilization Assay

  • Principle: This assay measures changes in intracellular Ca2+ concentration in response to Adrenoyl-EA application in cells expressing TRPV1.[13][21] An increase in fluorescence from a Ca2+-sensitive dye indicates channel activation.[13]

  • Materials:

    • HEK-293 cells stably expressing human TRPV1.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[13]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Capsaicin (known TRPV1 agonist).

    • Capsazepine (known TRPV1 antagonist).

  • Methodology:

    • Cell Plating: Seed TRPV1-HEK-293 cells on black-walled, clear-bottom 96-well plates.

    • Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C.

    • Washing: Gently wash cells twice with Assay Buffer to remove excess dye.

    • Measurement: Place the plate in a fluorescence plate reader equipped with liquid injectors.

    • Baseline & Injection: Measure baseline fluorescence for 15-30 seconds. Inject varying concentrations of Adrenoyl-EA (or controls) and immediately begin measuring fluorescence kinetics for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline or express as a ratio (F/F0).

    • Plot the peak fluorescence response against the log concentration of Adrenoyl-EA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to capsaicin.

Visualization: Proposed Signaling Pathways

The following diagrams illustrate the hypothesized signaling cascades that the above protocols are designed to test.

G cluster_0 CB1/CB2 Receptor Pathway (Gi/o-coupled) cluster_1 TRPV1 Channel Pathway Adrenoyl_EA Adrenoyl-EA CBR CB1 or CB2 Receptor Adrenoyl_EA->CBR Binds Gi Gi/o Protein CBR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Adrenoyl_EA2 Adrenoyl-EA TRPV1 TRPV1 Channel Adrenoyl_EA2->TRPV1 Activates Ca_in Ca²⁺ Influx TRPV1->Ca_in Gates Signaling Downstream Signaling Ca_in->Signaling

Caption: Hypothesized G-protein and ion channel signaling pathways for Adrenoyl-EA.

Workflow 3: Assessing Metabolic Stability by FAAH

Understanding a compound's metabolic fate is critical. We must determine if Adrenoyl-EA is hydrolyzed by FAAH, which would terminate its signaling, or if it inhibits FAAH, which could potentiate the effects of other endocannabinoids like AEA.[22]

Protocol 2.3.1: In Vitro FAAH Activity Assay

  • Principle: This fluorometric assay measures the rate of FAAH-catalyzed hydrolysis of a synthetic substrate that releases a fluorescent product.[23][24] The effect of Adrenoyl-EA is determined by its ability to compete with this substrate (indicating it is also a substrate) or to directly inhibit the enzyme's activity.

  • Materials:

    • Recombinant human FAAH enzyme or rat brain homogenate as a source of FAAH.[9]

    • FAAH Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

    • Fluorogenic Substrate: Arachidonoyl-AMC (7-amino-4-methylcoumarin).[25]

    • FAAH Inhibitor Control: URB597.

  • Methodology:

    • Assay Setup: In a black 96-well plate, add FAAH enzyme to Assay Buffer.

    • To test for inhibition: Pre-incubate the enzyme with varying concentrations of Adrenoyl-EA for 15 minutes at 37°C.

    • To test for substrate activity: Set up reactions with and without the fluorogenic substrate. In wells without Arachidonoyl-AMC, add Adrenoyl-EA to see if it can be hydrolyzed. (Note: This requires a different detection method like LC-MS to measure the product, Adrenic Acid). The primary screen focuses on inhibition.

    • Initiate Reaction: Add the fluorogenic substrate (Arachidonoyl-AMC, ~10 µM final concentration) to all wells to start the reaction.

    • Measurement: Immediately measure fluorescence over time (kinetic read) at Ex/Em wavelengths of ~350/450 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Plot the percentage of FAAH activity against the log concentration of Adrenoyl-EA.

    • Fit the data to determine an IC50 value if Adrenoyl-EA is an inhibitor.

Visualization: Experimental Master Workflow

This diagram outlines the logical progression of the entire investigation.

G cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Metabolic Stability cluster_2 Phase 3: Data Synthesis Binding Protocol 2.1.1 Radioligand Binding (CB1/CB2) Function_GPCR Protocol 2.2.1 cAMP Functional Assay (CB1/CB2) Binding->Function_GPCR If Ki < 1µM Profile Generate Pharmacological Profile Function_GPCR->Profile Function_Ion Protocol 2.2.2 Calcium Assay (TRPV1) Function_Ion->Profile FAAH_Assay Protocol 2.3.1 FAAH Activity Assay FAAH_Assay->Profile

Caption: Overall experimental workflow for characterizing this compound.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial pharmacological characterization of this compound. By systematically executing these validated protocols, researchers can determine its binding affinity and functional activity at key cannabinoid and vanilloid receptors, as well as its metabolic stability in the presence of FAAH.

The resulting pharmacological profile will establish whether Adrenoyl-EA is a novel endocannabinoid-like molecule. Positive findings would warrant progression to more complex cellular assays (e.g., measuring cytokine release from immune cells for CB2 agonists, or neuronal firing for CB1 modulators) and eventual in vivo studies to explore its therapeutic potential in models of pain, inflammation, and neurological disease. This foundational work is essential for unlocking the potential of under-investigated lipid mediators and expanding the boundaries of the endocannabinoidome.

References

  • Assay of CB1 Receptor Binding. (2016). Methods in Molecular Biology, 1412, 41-55. Available from: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). Frontiers in Pharmacology. Available from: [Link]

  • Adrenoyl ethanolamide (FDB029603). (2011). FooDB. Available from: [Link]

  • Anandamide. (n.d.). PubChem. Available from: [Link]

  • Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. (2016). Journal of Neuroinflammation. Available from: [Link]

  • Assay of TRPV1 Receptor Signaling. (2018). Methods in Molecular Biology. Available from: [Link]

  • Fatty acid amide hydrolase substrate specificity. (1997). Biochemistry. Available from: [Link]

  • cAMP assays in GPCR drug discovery. (2017). Current Opinion in Chemical Biology. Available from: [Link]

  • N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide. (n.d.). PubChem. Available from: [Link]

  • Cannabinoid receptor ligands as templates for drug discovery. (2024). BMG Labtech. Available from: [Link]

  • Anandamide. (n.d.). Wikipedia. Available from: [Link]

  • Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. (2017). Journal of Cellular Biochemistry. Available from: [Link]

  • Adrenoyl ethanolamide (HMDB0013626). (2010). Human Metabolome Database. Available from: [Link]

  • Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines. (2019). Frontiers in Molecular Neuroscience. Available from: [Link]

  • Cannabinoid Receptor Binding and Assay Tools. (2025). Celtarys Research. Available from: [Link]

  • n-arachidonoyl ethanolamine anandamide: Topics. (n.d.). Science.gov. Available from: [Link]

  • Fluorescence-Based Assay for TRPV1 Channels. (2018). Methods in Molecular Biology. Available from: [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020). University of Mississippi eGrove. Available from: [Link]

  • Ethanolamine: A novel anti-aging agent. (2017). Autophagy. Available from: [Link]

  • Comparison of intracellular calcium assays for TRPV1 receptors... (n.d.). ResearchGate. Available from: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Available from: [Link]

  • Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide. (2004). Journal of Medicinal Chemistry. Available from: [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (2009). Expert Opinion on Drug Discovery. Available from: [Link]

  • The endocannabinoid hydrolase FAAH is an allosteric enzyme. (2020). ResearchGate. Available from: [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Available from: [Link]

  • Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. (2015). eLife. Available from: [Link]

  • Molecular Mechanisms of TRPV1 Channel Activation. (2009). The Open Pain Journal. Available from: [Link]

  • Anandamide receptors. (2002). Prostaglandins & Other Lipid Mediators. Available from: [Link]

  • CB2-Selective Cannabinoid Receptor Ligands... (2014). Journal of Medicinal Chemistry. Available from: [Link]

  • Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. (2017). Cells. Available from: [Link]

  • CB1 Cannabinoid Receptor Signaling and Biased Signaling. (2020). International Journal of Molecular Sciences. Available from: [Link]

  • In Vivo Calcium Imaging Visualizes Incision-Induced Primary Afferent Sensitization... (2021). Journal of Neuroscience. Available from: [Link]

  • TRPV1 Receptors and Signal Transduction. (n.d.). NCBI Bookshelf. Available from: [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). (n.d.). BMG Labtech. Available from: [Link]

  • Pharmacology of Transient Receptor Potential (TRP) channels using different activation stimuli. (2021). YouTube. Available from: [Link]

  • The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. (2017). British Journal of Pharmacology. Available from: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). International Journal of Molecular Sciences. Available from: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Adrenoyl-ethanolamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the sensitive and specific quantification of Adrenoyl-ethanolamine (AEA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an endogenous N-acylethanolamine (NAE), is a lipid signaling molecule whose accurate measurement is crucial for research in metabolic and neurological pathways. This guide details every critical step, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices to ensure robust, reproducible, and trustworthy results for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound (N-adrenoylethanolamine) is a member of the N-acylethanolamine (NAE) family of endogenous lipids.[1] These molecules, derived from cell membrane phospholipids, act as signaling lipids in a wide array of physiological processes. While N-arachidonoylethanolamine (anandamide) is the most studied NAE due to its role as an endocannabinoid, other members like this compound are gaining attention for their potential roles in cellular signaling and metabolism.

Accurate quantification of these low-abundance lipids in complex biological matrices like plasma is analytically challenging. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range.[2] This method utilizes chromatographic separation followed by mass-based detection using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering, ensuring that the signal is highly specific to the analyte of interest.

The protocol herein is designed based on established principles of bioanalytical method validation to provide a self-validating system for reliable quantification.[3][4]

Analyte and Internal Standard Properties

Understanding the physicochemical properties of this compound is fundamental to designing an effective analytical method. It is a lipophilic molecule (logP > 6.0) with a monoisotopic mass of 375.3137 g/mol .[1][5]

CompoundChemical FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)
This compoundC₂₄H₄₁NO₂375.3137376.32
This compound-d₄ (Internal Standard)C₂₄H₃₇D₄NO₂379.3389380.34

Expertise & Experience: The Choice of Internal Standard

For accurate quantification in LC-MS/MS, an appropriate Internal Standard (IS) is non-negotiable. The IS corrects for variability during sample preparation and potential matrix effects during ionization.[6] The "gold standard" is a Stable Isotope-Labeled (SIL) version of the analyte, such as this compound-d₄.[7] A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency (or suppression/enhancement). This ensures the most accurate correction and improves method precision and accuracy.[8]

Comprehensive Workflow for Quantification

The entire process, from sample receipt to final concentration measurement, follows a systematic and validated workflow designed to minimize variability and ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Sample on Ice s2 Spike with Internal Standard (this compound-d4) s1->s2 s3 Protein Precipitation (Add 4 vols. cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge (14,000 x g, 10 min, 4°C) s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness (Nitrogen Stream) s5->s6 s7 Reconstitute in Mobile Phase (50:50 A:B) s6->s7 lc Inject into LC System (Reversed-Phase C18 Column) s7->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms dp1 Integrate Chromatographic Peaks (Analyte & IS) ms->dp1 dp2 Calculate Peak Area Ratios (Analyte / IS) dp1->dp2 dp3 Generate Calibration Curve dp2->dp3 dp4 Quantify Sample Concentration dp3->dp4

Caption: Overall experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound certified standard (Cayman Chemical, Avanti Polar Lipids, or equivalent).

  • This compound-d₄ certified standard (Cayman Chemical or equivalent).

  • LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water (Fisher Scientific, Honeywell, or equivalent).

  • Formic Acid (FA), >99% purity (Sigma-Aldrich or equivalent).

  • Human Plasma (K₂-EDTA as anticoagulant) (BioIVT, Seralab, or equivalent).

  • Microcentrifuge tubes (1.5 mL or 2.0 mL).

  • Autosampler vials with inserts.

Preparation of Standards and Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and this compound-d₄ by dissolving the required amount in Methanol. Store at -20°C or -80°C.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 ACN:Water to prepare calibration standards ranging from 0.1 to 100 ng/mL.

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound-d₄ primary stock with Methanol. The final concentration of the IS in the sample should be chosen to be in the mid-range of the calibration curve.[6]

Sample Preparation: Protein Precipitation

This protocol is designed for a 100 µL plasma sample.

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the 10 ng/mL IS working solution to every tube (except for blank matrix samples). This results in a final IS concentration of 1 ng/mL in the initial sample volume.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile. The cold solvent enhances the precipitation of proteins while keeping the analytes in solution.

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analyte into the solvent.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving a clear supernatant containing the analyte and IS.

  • Supernatant Transfer: Carefully transfer the supernatant (~450 µL) to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant to complete dryness using a gentle stream of nitrogen gas.[9] This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50% Mobile Phase A, 50% Mobile Phase B). Vortex briefly and transfer to an autosampler vial for analysis. Reconstituting in the initial mobile phase ensures good peak shape for early eluting compounds.

LC-MS/MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument used. The method uses a reversed-phase C18 column, which is ideal for retaining and separating lipophilic molecules like NAEs.[10]

Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionRationale
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalentHigh-pressure systems allow for smaller particle columns and higher efficiency.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalentA C18 stationary phase provides excellent retention for non-polar analytes.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a proton source, promoting [M+H]⁺ ion formation in ESI+.
Mobile Phase B Acetonitrile:Methanol (90:10, v/v) + 0.1% Formic AcidA strong organic mobile phase for eluting lipophilic compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 50% B to 98% B over 5 min, hold at 98% B for 2 min, return to 50% BA gradient is necessary to elute the highly retained analyte and clean the column.
Tandem Mass Spectrometry (MS/MS) Parameters

NAEs ionize efficiently in positive mode Electrospray Ionization (ESI+).[11]

ParameterRecommended SettingRationale
MS System Sciex 6500+, Agilent 6495C, Waters Xevo TQ-XS, or equivalentA modern triple quadrupole provides the required sensitivity and speed.
Ionization Mode Electrospray Ionization (ESI), PositivePromotes the formation of protonated molecular ions [M+H]⁺.
Capillary Voltage +3.5 kVOptimized for stable spray and ion generation.
Source Temp. 500 °CAids in desolvation of the mobile phase droplets.
Gas Settings Optimize per instrument manufacturer's recommendationsCrucial for efficient desolvation and ion transmission.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity for quantification.
MRM Transitions and Analyte Fragmentation

The MRM transitions are the heart of the quantitative assay. The precursor ion (Q1) is the protonated molecule [M+H]⁺. Upon collision with a neutral gas (e.g., argon) in the collision cell, it fragments. The most stable and abundant product ion is selected in the third quadrupole (Q3) for detection. For NAEs, the characteristic fragmentation is the cleavage of the amide bond, yielding a common product ion at m/z 62.1, corresponding to the protonated ethanolamine headgroup ([C₂H₈NO]⁺).[11]

Caption: Characteristic fragmentation of this compound in MS/MS.

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)Collision Energy (CE, eV)
This compound 376.362.15025
This compound-d₄ (IS) 380.362.15025

Note: Collision Energy (CE) is instrument-dependent and must be optimized by infusing the analyte and observing the signal of the product ion while ramping the CE value.

Method Validation and Quality Control

A bioanalytical method must be rigorously validated to ensure its reliability.[12][13] Validation should be performed according to regulatory guidelines such as the ICH M10 Guideline on Bioanalytical Method Validation.[3][6]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other endogenous components in the matrix. Assessed by analyzing blank plasma from multiple sources.

  • Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should be fitted with a linear, weighted (1/x or 1/x²) regression. A correlation coefficient (r²) of >0.99 is expected.

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days. Acceptance criteria are typically ±15% deviation from the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution. The IS should track and correct for any significant matrix effects.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability should be evaluated under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma. By combining an efficient protein precipitation sample preparation method with highly specific and sensitive LC-MS/MS analysis, this workflow delivers accurate and reproducible data. The emphasis on using a stable isotope-labeled internal standard and adhering to rigorous validation principles ensures the trustworthiness of the results, making this method highly suitable for both academic research and regulated drug development environments.

References

  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • ResearchGate. (n.d.). MRM transitions and compound-dependent parameters.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • ResearchGate. (2025). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF.
  • FooDB. (2011). Showing Compound Adrenoyl ethanolamide (FDB029603). Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2024). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies.
  • PubMed. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Retrieved January 27, 2026, from [Link]

  • PubMed. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Retrieved January 27, 2026, from [Link]

  • bioRxiv. (2023). N-Acylethanolamine is a Source of Ethanolamine for Phosphatidylethanolamine Synthesis in Trypanosoma brucei. Retrieved January 27, 2026, from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 27, 2026, from [Link]

  • Human Metabolome Database. (2010). Showing metabocard for Adrenoyl ethanolamide (HMDB0013626). Retrieved January 27, 2026, from [Link]

  • LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved January 27, 2026, from [Link]

  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved January 27, 2026, from [Link]

  • World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide. Retrieved January 27, 2026, from [Link]

  • Labstat International Inc. (2021). Importance of method validation in cannabis testing. Retrieved January 27, 2026, from [Link]

Sources

Protocol for In Vivo Administration of Adrenoyl-ethanolamine to Rodents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the in vivo administration of Adrenoyl-ethanolamine (AEA) to rodents. Designed for researchers, scientists, and drug development professionals, this document outlines not only the procedural steps but also the underlying scientific rationale for key experimental choices. Adherence to these guidelines will support the generation of robust and reproducible data while ensuring the ethical and humane treatment of laboratory animals.

Introduction to this compound (AEA)

This compound (AEA) is a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules.[1] NAEs are synthesized from membrane phospholipids and are involved in a diverse range of physiological processes.[1] Structurally, AEA consists of adrenic acid, a 22-carbon polyunsaturated fatty acid, and an ethanolamine head group. Due to its long acyl chain, AEA is a highly lipophilic compound with very low water solubility, a critical factor to consider for its in vivo administration.

NAEs, including AEA, are known to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological functions. While the precise signaling pathways of AEA are still under investigation, it is known to bind to cannabinoid receptors and may also modulate other targets such as peroxisome proliferator-activated receptor-alpha (PPAR-α) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[2][3][4] The potential neuroprotective and anti-inflammatory effects of NAEs make AEA a compound of significant interest in neuroscience and drug discovery.[5][6][7]

Materials and Reagents

This section details the necessary materials and reagents for the preparation and administration of AEA.

Material/Reagent Supplier Catalogue Number Notes
This compound (AEA)Cayman Chemical90290Or equivalent
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418ACS reagent grade, sterile-filtered
Polyethylene glycol 300 (PEG300)Sigma-Aldrich202371ACS reagent grade
Tween 80Sigma-AldrichP1754ACS reagent grade
Corn OilSigma-AldrichC8267Sterile-filtered
Sterile Saline (0.9% NaCl)VWR89167-740For injection
Sterile Syringes (1 mL)BD309659Luer-Lok tip
Sterile Needles (25-27 gauge)BD305122For intraperitoneal injection
Anesthetic (e.g., Isoflurane)Patterson Veterinary07-893-1188Pharmaceutical grade
Rodents (Mice or Rats)Charles River, Jackson Laboratory-Specific strain and age as per experimental design
Analytical BalanceMettler Toledo-0.1 mg readability
Vortex MixerVWR58816-121-
Sonicator (optional)Branson-For aiding dissolution
Heating Block or Water BathVWR-For warming solutions

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the in vivo administration of AEA to rodents.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Dose_Calculation Dose Calculation Vehicle_Preparation Vehicle Preparation Dose_Calculation->Vehicle_Preparation informs AEA_Formulation AEA Formulation Vehicle_Preparation->AEA_Formulation Animal_Handling Animal Handling & Restraint AEA_Formulation->Animal_Handling Anesthesia Anesthesia (if required) Animal_Handling->Anesthesia Injection Intraperitoneal Injection Anesthesia->Injection Monitoring Post-injection Monitoring Injection->Monitoring Data_Collection Data & Sample Collection Monitoring->Data_Collection

Caption: Experimental workflow for AEA administration.

Detailed Protocols

This section provides step-by-step protocols for the preparation and administration of AEA.

Vehicle Selection and Preparation

Due to its lipophilic nature, AEA requires a suitable vehicle for solubilization and administration. The choice of vehicle is critical to ensure accurate dosing and minimize vehicle-related side effects.[8]

Option 1: DMSO/PEG300/Tween 80/Saline Vehicle (Recommended for Intraperitoneal Injection)

This vehicle is effective for solubilizing many lipophilic compounds for systemic administration. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5]

  • Protocol:

    • Prepare a stock solution of the vehicle by mixing DMSO, PEG300, and Tween 80 in a sterile container. A common ratio is 1:1:0.5 (v/v/v).

    • Vortex the mixture thoroughly until a homogenous solution is formed.

    • This stock solution can be stored at room temperature.

    • Immediately before use, dilute the stock solution with sterile saline to the final desired concentration. For example, a 10% stock solution in saline.

Option 2: Corn Oil Vehicle (Alternative for Intraperitoneal or Oral Gavage)

Oil-based vehicles are suitable for highly lipophilic compounds and can be used for both intraperitoneal and oral administration.[9][10]

  • Protocol:

    • Use sterile-filtered corn oil.

    • If necessary, warm the corn oil to 37°C to aid in the dissolution of AEA.

This compound Formulation

Dosage Considerations:

There is limited published data on the specific in vivo dosage of this compound in rodents. However, studies with other NAEs, such as those in a dietary supplement, have used doses in the range of 10-40 mg/kg.[11] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental model and endpoints. A starting dose of 10 mg/kg is a reasonable starting point for initial studies.

Formulation Protocol (using DMSO/PEG300/Tween 80/Saline):

  • Calculate the required amount of AEA: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total mass of AEA needed.

  • Dissolve AEA:

    • Weigh the calculated amount of AEA into a sterile microcentrifuge tube.

    • Add a small volume of the DMSO/PEG300/Tween 80 stock solution (e.g., 100 µL) to the AEA.

    • Vortex thoroughly. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure that the AEA is completely dissolved.

  • Dilute with Saline:

    • Once dissolved, add the required volume of sterile saline to achieve the final desired concentration for injection. The final injection volume should not exceed 10 ml/kg for mice and rats via the intraperitoneal route.[8][12]

    • Vortex the final solution immediately before administration to ensure homogeneity.

Animal Handling and Administration

Proper animal handling and injection techniques are crucial for the welfare of the animals and the accuracy of the experiment.[12]

Intraperitoneal (IP) Injection Protocol:

  • Animal Restraint:

    • Gently restrain the mouse or rat. For IP injections, the animal should be held in a supine position with its head tilted slightly downwards.[12]

  • Injection Site:

    • The injection should be made into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[12]

  • Injection Procedure:

    • Use a new sterile needle (25-27 gauge) for each animal.[13]

    • Insert the needle at a 30-40° angle with the bevel facing up.[14]

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the AEA solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

Anesthesia

For brief procedures like IP injections, anesthesia is not always necessary if the handler is proficient. However, for prolonged or repeated procedures, or to minimize stress, light anesthesia with isoflurane can be used.

  • Induction: 4-5% isoflurane in an induction chamber.

  • Maintenance: 1-2% isoflurane via a nose cone.

Post-Administration Monitoring

Following administration, animals should be closely monitored for any adverse effects.

  • Immediate Monitoring: Observe the animal for at least 30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory changes.

  • Regular Monitoring: Continue to monitor the animals daily for changes in body weight, food and water intake, and general behavior.

Signaling Pathways of this compound

AEA is an endocannabinoid and is expected to interact with cannabinoid receptors. Additionally, related NAEs are known to activate PPAR-α and TRPV1. The following diagrams illustrate these potential signaling pathways.

Endocannabinoid Signaling Pathway

endocannabinoid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1_R CB1 Receptor Ca_channel Ca2+ Channel CB1_R->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release Synaptic_Cleft Synaptic_Cleft AEA This compound (AEA) AEA->CB1_R binds to NAPE_PLD NAPE-PLD NAPE_PLD->AEA produces Membrane_Lipids Membrane Phospholipids Membrane_Lipids->NAPE_PLD synthesis

Caption: AEA signaling via the CB1 receptor.

Potential PPAR-α and TRPV1 Signaling

other_pathways cluster_ppar PPAR-α Signaling cluster_trpv1 TRPV1 Signaling AEA This compound (AEA) PPARa PPAR-α AEA->PPARa activates TRPV1 TRPV1 Channel AEA->TRPV1 activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression regulates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx mediates Downstream Downstream Signaling Ca_Influx->Downstream

Caption: Potential AEA signaling via PPAR-α and TRPV1.

Pharmacokinetic Considerations

There is currently a lack of specific pharmacokinetic data for this compound in rodents. However, a study on a related ether phospholipid, plasmanyl-(N-acyl)ethanolamine, in mice showed a two-compartment model with a distribution half-life (t½α) of 2.5 hours and an elimination half-life (t½β) of 61.6 hours after intravenous administration.[15] It is important to note that these values may not be directly applicable to AEA due to structural differences.

Given the lipophilic nature of AEA, it is likely to distribute into tissues, particularly adipose tissue and the brain. The route of administration will significantly impact its bioavailability. Intraperitoneal injection generally leads to slower absorption and lower peak plasma concentrations compared to intravenous administration.[12]

Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen and sampling time points for their specific research questions.

Troubleshooting

Problem Possible Cause Solution
AEA does not fully dissolve in the vehicle.Insufficient solvent volume or inadequate mixing.Increase the proportion of the organic solvent (e.g., DMSO/PEG300) in the vehicle. Use gentle warming (37°C) and/or brief sonication. Prepare a more dilute solution.
Animal shows signs of distress after injection (e.g., lethargy, ruffled fur).Vehicle toxicity or irritation. High dose of AEA.Reduce the concentration of DMSO in the final injection volume. Ensure the pH of the solution is neutral. Conduct a dose-response study to find a better-tolerated dose.
High variability in experimental results.Inconsistent injection technique. Inaccurate dosing.Ensure all personnel are properly trained in intraperitoneal injections. Prepare fresh formulations for each experiment and vortex immediately before administration to ensure homogeneity.

Conclusion

This application note provides a comprehensive framework for the in vivo administration of this compound to rodents. By carefully considering the choice of vehicle, administration route, and dosage, researchers can obtain reliable and reproducible data. The provided protocols and scientific rationale aim to support the design of well-controlled experiments and advance our understanding of the physiological roles of this important N-acylethanolamine. As with any experimental compound, it is imperative to adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.

References

  • Terziivanov, D., Dimitrova, P., Nikolova, B., & Ganev, V. (1995). Pharmacokinetics and metabolism of a new antitumor semisynthetic ether phospholipid,14C-labeled plasmanyl-(N-acyl)ethanolamine, in mice bearing sarcoma Mc11. Cancer Letters, 93(2), 227-232.
  • Che, H., Zhou, M., Zhang, T., Zhang, L., Jiang, Y., & Li, H. (2020). EPA-pPE and EPA-PE Alleviate Cell Death and Improve Neuronal Cell Morphology by Activating the BDNF/TrkB/CREB Pathway. Journal of Agricultural and Food Chemistry, 68(47), 13892-13901.
  • Lukas, G., Brindle, S. D., & Greengard, P. (1971). The route of absorption of intraperitoneally administered compounds. Journal of Pharmacology and Experimental Therapeutics, 178(3), 562-564.
  • Okamoto, Y., Morishita, J., Tsuboi, K., Tonai, T., & Ueda, N. (2004). Molecular characterization of a phospholipase D generating anandamide and its congeners. Journal of Biological Chemistry, 279(7), 5298-5305.
  • Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873-884.
  • Rigamonti, A. E., Piscitelli, F., Aveta, T., Bini, S., Cella, S. G., Di Marzo, V., & Müller, E. E. (2014). Oleoylethanolamide and peripheral CB1 receptor antagonism: a sweet couple for reducing sweet-fat palatable food intake. Journal of neuroendocrinology, 26(11), 745-757.
  • Silverman, J., & Wiles, M. V. (2011). Intraperitoneal injection. Journal of visualized experiments: JoVE, (54).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Gad, S. C. (2007). Animal models in toxicology. CRC press.
  • Zhang, H., Chen, S. R., & Pan, H. L. (2011). Propofol restores TRPV1 sensitivity via a TRPA1- and nitric oxide synthase-dependent activation of PKCε. Journal of neurophysiology, 115(6), 2993-3002.
  • Potapenko, I. V. (2023). Mice behavior after Tamixifen injection: what does it look like? [ResearchGate]. Retrieved from [Link]

  • Maccarrone, M., Gasperi, V., Catani, M. V., Diep, T. A., Dainese, E., Hansen, H. S., & Avigliano, L. (2002). The endocannabinoid system and its relevance for nutrition. Annual review of nutrition, 22(1), 423-440.
  • Daniele, S., Giacomelli, C., Zappelli, E., Grigoletto, J., Trincavelli, M. L., & Martini, C. (2020). The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells. Nutrients, 12(2), 379.
  • Scuderi, C., Steardo, L., & Esposito, G. (2012). Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5282273, N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide. Retrieved January 26, 2026 from [Link].

  • Dyomin, O. V., Menzel, R., Shulga, A. A., Odinokov, S. B., & Galkina, O. V. (2022). Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model. Nutrients, 14(18), 3879.
  • Procedures with Care. Intraperitoneal Injection in the Mouse. Retrieved January 26, 2026 from [Link]

  • D'Eon, M. (2011). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
  • Zhang, X., Wang, H., Wang, T., Chen, G., & Li, J. (2015). Formaldehyde up-regulates TRPV1 through MAPK and PI3K signaling pathways in a rat model of bone cancer pain. European journal of pain, 19(3), 335-343.
  • Daniele, S., Giacomelli, C., Zappelli, E., Grigoletto, J., Trincavelli, M. L., & Martini, C. (2020). The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells. Nutrients, 12(2), 379.
  • UBC Animal Care Committee. (2016). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP.
  • Bio-Rad. PPAR regulation of lipid metabolism Pathway Map. Retrieved January 26, 2026 from [Link]

  • Dyomin, O. V., Menzel, R., Shulga, A. A., Odinokov, S. B., & Galkina, O. V. (2022). Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model. Nutrients, 14(18), 3879.

Sources

Measuring Fatty Acid Amide Hydrolase (FAAH) Activity on Adrenoyl-ethanolamine: A Detailed Application Note and Fluorometric Assay Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a principal metabolic enzyme in the endocannabinoid system, responsible for the degradation of a class of bioactive lipids, including the endogenous cannabinoid anandamide.[1][2][3] Its role in terminating lipid signaling makes it a significant therapeutic target for conditions such as pain, anxiety, and inflammation.[2][4] This document provides a comprehensive guide to understanding and measuring the enzymatic activity of FAAH on a specific substrate, N-adrenoyl-ethanolamine (AEA). We present the underlying principles of FAAH activity assays, a detailed step-by-step protocol for a robust fluorometric assay, and guidelines for data analysis and interpretation. This guide is designed to provide researchers and drug development professionals with the technical expertise and practical insights required to reliably quantify FAAH activity in various biological preparations.

Scientific Introduction: The Significance of FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the tone of the endocannabinoid system.[2][5] The enzyme primarily catalyzes the hydrolysis of N-acylethanolamines (NAEs), a family of lipid signaling molecules, breaking them down into their constituent fatty acid and ethanolamine.[6][7][8][9] The most studied FAAH substrate is N-arachidonoylethanolamine (anandamide), but the enzyme exhibits broad substrate selectivity, acting on other NAEs such as N-oleoylethanolamine (OEA), N-palmitoylethanolamine (PEA), and the substrate of focus here, N-adrenoyl-ethanolamine.[1][2][10]

By degrading these signaling lipids, FAAH effectively terminates their biological actions, which include modulation of pain, inflammation, and mood.[4][8] Consequently, inhibiting FAAH activity leads to an accumulation of endogenous NAEs, potentiating their therapeutic effects, such as analgesia and anxiolysis, without the adverse side effects associated with direct cannabinoid receptor agonists.[2][11] Therefore, the precise measurement of FAAH activity is fundamental to the discovery and characterization of novel FAAH inhibitors for therapeutic use.

The Enzymatic Reaction

The core function of FAAH is the hydrolysis of the amide bond of N-adrenoyl-ethanolamine, yielding adrenic acid and ethanolamine. This process is central to regulating the signaling cascade initiated by this lipid mediator.

sub Adrenoyl-ethanolamine (Substrate) faah FAAH (Enzyme) sub->faah prod1 Adrenic Acid faah->prod1 prod2 Ethanolamine faah->prod2

Caption: FAAH-mediated hydrolysis of this compound.

Principles of FAAH Activity Measurement

Several methodologies exist for quantifying FAAH activity, each with distinct advantages. The choice of assay depends on the specific experimental goals, such as throughput, sensitivity, and the nature of the sample.

  • Fluorometric Assays: These are the most common methods for high-throughput screening. They employ a synthetic substrate where the fatty acid (e.g., adrenic acid) is linked to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC).[7][12][13] FAAH-mediated hydrolysis liberates the fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[12] This method is sensitive, rapid, and avoids the complexities of handling radioactive materials.

  • Radiometric Assays: Historically, these assays were the gold standard. They use a radiolabeled substrate (e.g., with ¹⁴C or ³H), and the activity is determined by quantifying the radioactive product after separation from the substrate.[6][14][15] While highly sensitive, they require specialized equipment and safety protocols.

  • LC-MS/MS Assays: Liquid chromatography-tandem mass spectrometry offers the highest specificity and sensitivity by directly measuring the formation of the natural products (e.g., ethanolamine) from the unlabeled substrate.[14][16] This makes it an invaluable tool for clinical biomarker studies and for validating hits from primary screens, though its throughput is lower than fluorometric methods.[14]

Causality Behind Experimental Choice: For the purposes of this application note, which is geared towards researchers and drug development professionals who often require a balance of sensitivity, scalability, and operational simplicity, we will focus on the fluorometric assay . Its suitability for inhibitor screening and robust performance with purified enzymes and biological lysates make it the most versatile choice for the intended audience.

Detailed Protocol: Fluorometric FAAH Activity Assay

This protocol provides a step-by-step method for measuring FAAH activity using a fluorogenic Adrenoyl-AMC substrate. The system is designed to be self-validating through the inclusion of essential controls.

Required Materials and Reagents
Reagent/MaterialSpecifications & Storage
FAAH Assay Buffer 125 mM Tris-HCl, pH 9.0, 1 mM EDTA. Store at 4°C.[13]
FAAH Source Recombinant human FAAH or cell/tissue homogenates. Aliquot and store at -80°C. Keep on ice during use.[12][13]
Fluorogenic Substrate Adrenoyl-7-amino-4-methylcoumarin amide (Adrenoyl-AMC). Prepare a 10 mM stock in DMSO. Store at -20°C, protected from light.
FAAH Inhibitor (Control) e.g., URB597 or JZL195. Prepare a 1 mM stock in DMSO. Store at -20°C.[13]
AMC Standard 7-Amino-4-methylcoumarin. Prepare a 1 mM stock in DMSO. Store at -20°C, protected from light.[12]
96-Well Plate Opaque, white, or black flat-bottom plates suitable for fluorescence.
Fluorescence Plate Reader Capable of excitation at ~360 nm and emission detection at ~465 nm.[12][13]
Protein Quantification Kit BCA or Bradford assay kit for normalizing activity to protein concentration.
Preparation of Reagents
  • FAAH Assay Buffer (1X): Ready to use. Chill the required amount on ice before starting the experiment.

  • AMC Standard Curve: Prepare a series of dilutions of the 1 mM AMC stock in FAAH Assay Buffer. A typical range would be from 0 µM to 25 µM. This will be used to convert fluorescence readings to moles of product.

  • Working Substrate Solution (2X): Dilute the 10 mM Adrenoyl-AMC stock to 20 µM in FAAH Assay Buffer. Prepare this fresh and protect it from light. The final concentration in the assay will be 10 µM.

  • Working Inhibitor Solution (10X): Dilute the inhibitor stock to the desired concentration (e.g., 10 µM for a final concentration of 1 µM) in FAAH Assay Buffer.

  • Enzyme/Sample Preparation:

    • Recombinant FAAH: Thaw on ice and dilute to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

    • Cell/Tissue Lysates: Homogenize ~10 mg of tissue or 1x10⁶ cells in 100 µL of ice-cold FAAH Assay Buffer.[12] Centrifuge at 10,000 x g for 5 minutes at 4°C.[12] Collect the supernatant, which contains the FAAH activity, and keep it on ice. Determine the protein concentration of the supernatant.

Experimental Workflow

prep Prepare Reagents (Buffer, Substrate, Standards) plate Plate Setup (Samples, Controls, Standards) prep->plate preincubate Add Enzyme/Sample & Inhibitor Pre-incubate at 37°C for 5-10 min plate->preincubate initiate Initiate Reaction Add 2X Substrate Solution preincubate->initiate incubate Incubate at 37°C (e.g., 30 minutes) initiate->incubate read Measure Fluorescence (Ex: 360nm, Em: 465nm) incubate->read analyze Data Analysis (Standard Curve, Calculate Activity) read->analyze

Caption: High-level overview of the FAAH fluorometric assay workflow.

Assay Plate Setup (Self-Validating System)

It is critical to set up the 96-well plate to include all necessary controls. This ensures the trustworthiness of the data by isolating the specific enzymatic activity of FAAH. All reactions should be performed in triplicate.

Well ContentSample (50 µL)10X Inhibitor (10 µL)Buffer (40 µL)2X Substrate (50 µL)Purpose
1. Test Samples Diluted Lysate/Enzyme-AddedAddedMeasures total activity in the sample.
2. Inhibitor Control Diluted Lysate/EnzymeAddedAddedAddedConfirms activity is FAAH-specific. Signal should be near background.
3. No-Enzyme Control --AddedAddedMeasures background from substrate auto-hydrolysis.
4. Sample Background Diluted Lysate/Enzyme-Added- (Add Buffer)Measures intrinsic fluorescence of the sample.
5. AMC Standard Curve ----Used to quantify the amount of product formed. (Prepare dilutions directly in wells, total vol 100 µL)
Step-by-Step Procedure
  • Prepare Standard Curve: Add the prepared AMC dilutions to the designated wells. Adjust the final volume to 100 µL with FAAH Assay Buffer.

  • Add Reagents to Experimental Wells: To the appropriate wells, add 50 µL of the prepared enzyme or sample lysate. For inhibitor control wells, add 10 µL of the 10X inhibitor solution. Adjust the volume in all wells to 100 µL with FAAH Assay Buffer.

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.[13] This step allows test compounds to interact with the enzyme before the reaction starts.

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 2X Adrenoyl-AMC working solution to all wells except the Sample Background and Standard Curve wells. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[13]

    • Expert Tip: The incubation time should be optimized to ensure the reaction is within the linear range. A kinetic reading (measuring fluorescence every 1-2 minutes) is highly recommended during assay development to determine the optimal endpoint time.[13]

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader with excitation set to ~360 nm and emission to ~465 nm.

Data Analysis and Interpretation

  • Calculate Average Fluorescence: Determine the average Relative Fluorescence Unit (RFU) for each set of triplicates.

  • Background Subtraction: Subtract the average RFU of the "No-Enzyme Control" from all experimental wells. If the "Sample Background" is significant, subtract this value from the corresponding "Test Sample" wells.

  • Generate AMC Standard Curve: Plot the background-corrected RFU values for the AMC standards against their known concentrations (in pmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is RFU and 'x' is the amount of AMC. The slope 'm' is critical for the next step.

  • Quantify Product Formation: Use the standard curve's slope to calculate the amount of AMC produced in each sample well.

    • Amount of AMC (pmol) = (Corrected RFU of Sample) / Slope (m)

  • Calculate FAAH Specific Activity: Normalize the rate of product formation to the amount of protein added to the well and the incubation time.

    • Activity (pmol/min/mg) = [Amount of AMC (pmol)] / [Protein (mg) x Incubation Time (min)]

Interpreting the Results
  • High-Quality Data: A successful assay will show a strong signal in the "Test Sample" wells, with very low signals in the "Inhibitor Control" and "No-Enzyme Control" wells. The R² value of the standard curve should be >0.99.

  • Troubleshooting:

    • High "No-Enzyme Control" signal: Suggests the substrate is unstable or contaminated. Prepare fresh substrate.

    • High "Inhibitor Control" signal: Indicates the presence of other enzymes in the lysate that can cleave the substrate or that the inhibitor is not effective at the concentration used.

    • Low signal in "Test Samples": The enzyme may be inactive, or its concentration may be too low. Increase the amount of lysate or use a more active enzyme preparation.

References

  • Azar, S., et al. (2014). Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity. Journal of Biological Chemistry. Retrieved from [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). (n.d.). Elabscience. Retrieved from [Link]

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Gaudreault, F., et al. (2012). High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker. Analytical Biochemistry. Retrieved from [Link]

  • Ortar, G., et al. (2003). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology. Retrieved from [Link]

  • Bisogno, T., et al. (2003). Assay of FAAH Activity. Methods in Molecular Biology. Retrieved from [Link]

  • Kilaru, A., & Chapman, K. D. (2020). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacological Research. Retrieved from [Link]

  • Ghaffari, S., et al. (2017). Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor. Journal of Chromatography B. Retrieved from [Link]

  • OSHA. (n.d.). Ethanolamine. OSHA Salt Lake Technical Center. Retrieved from [Link]

  • Organic Syntheses Procedure: 2-isopropylaminoethanol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025). Bristol Myers Squibb. Retrieved from [Link]

  • Petrosino, S., et al. (2016). Substrates and products of FAAH with their putative biological functions. ResearchGate. Retrieved from [Link]

  • Labar, G., & Vandevoorde, S. (2022). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • McKinney, M. K., & Cravatt, B. F. (2003). The fatty acid amide hydrolase (FAAH). Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • Substrate-derived FAAH inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Christie, M. J., & Mallet, C. (2013). Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey. British Journal of Pharmacology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Adrenoyl-ethanolamine Treatment and Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Adrenoyl-ethanolamine in their cell culture experiments. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to achieve robust and reproducible results. As a bioactive lipid, this compound can offer unique insights into cellular processes, but like many lipid-based treatments, it can also present challenges, most notably, cytotoxicity. This guide is structured to help you understand the underlying principles of these challenges and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of this compound and its potential for inducing cytotoxicity.

Q1: What is this compound and why is it used in cell culture?

This compound is an N-acylethanolamine (NAE), a class of endogenous fatty acid amides.[1] NAEs are involved in a variety of physiological processes and are increasingly studied for their roles in cell signaling. This compound, in particular, is investigated for its potential interactions with cellular pathways, including the endocannabinoid system and sphingolipid metabolism.[1] Researchers use it to explore its effects on processes like apoptosis, inflammation, and cellular metabolism.

Q2: I'm observing significant cell death after treating my cultures with this compound. What are the potential causes?

Observing cytotoxicity with this compound treatment can stem from several factors. Here are the primary considerations:

  • Concentration-Dependent Toxicity: Like many bioactive lipids, this compound can induce cytotoxicity in a dose-dependent manner.[2] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically ethanol or DMSO, can be toxic to cells, especially at higher concentrations. It is imperative to include a vehicle-only control in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.

  • Improper Dissolution and Formulation: this compound is a lipid and has poor aqueous solubility. Improper dissolution can lead to the formation of aggregates or micelles, which can be cytotoxic.

  • Induction of Apoptosis or Necrosis: this compound may be initiating programmed cell death (apoptosis) or causing cellular injury leading to necrosis. Understanding the mode of cell death is critical for interpreting your results.

  • Oxidative Stress: The introduction of exogenous lipids can sometimes lead to an imbalance in the cellular redox state, resulting in oxidative stress and subsequent cell death. N-acylethanolamines have been shown to have a complex relationship with oxidative stress, sometimes offering protection and at other times potentially contributing to it.[3][4][5]

Q3: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?

Distinguishing between these two modes of cell death is fundamental.

  • Apoptosis is a programmed and organized process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. It is an active process that requires energy.

  • Necrosis is a passive, inflammatory form of cell death resulting from acute cellular injury. It is characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents.

Several assays can differentiate between apoptosis and necrosis:

  • Annexin V and Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[6][7] PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, is a specific indicator of apoptosis.[8]

Part 2: Troubleshooting Guides

This section provides step-by-step guidance to address specific issues encountered during this compound treatment.

Troubleshooting Issue 1: High Levels of Cell Death Observed in Initial Experiments

Underlying Cause: The initial concentration of this compound is likely too high for your specific cell line.

Troubleshooting Workflow:

  • Perform a Dose-Response (IC50) Experiment:

    • Objective: To determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability.[9][10]

    • Protocol:

      • Seed your cells in a 96-well plate at a predetermined optimal density.

      • Prepare a serial dilution of this compound in your cell culture medium. A common starting range for NAEs is from low micromolar to millimolar concentrations.

      • Include a vehicle-only control (the highest concentration of solvent used in the dilutions).

      • Treat the cells for a relevant time period (e.g., 24, 48, or 72 hours).

      • Assess cell viability using a standard assay such as MTT or LDH.

    • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

  • Select Working Concentrations: Based on the IC50 curve, choose concentrations for your experiments that are below the level of significant cytotoxicity, unless studying the cytotoxic effects is the primary goal.

Data Presentation: Example IC50 Determination

This compound (µM)% Cell Viability (Relative to Vehicle Control)
0.198%
195%
1085%
5052%
10025%
5005%

In this example, the IC50 is approximately 50 µM. For non-cytotoxic experiments, concentrations below 10 µM would be a reasonable starting point.

Troubleshooting Issue 2: Inconsistent Results and Poor Reproducibility

Underlying Cause: This often points to issues with the preparation and delivery of the lipid compound.

Troubleshooting Workflow:

  • Optimize Solubilization Protocol:

    • Objective: To ensure this compound is fully dissolved and evenly dispersed in the culture medium.

    • Recommended Protocol:

      • Prepare a high-concentration stock solution of this compound in a suitable organic solvent like ethanol or DMSO.

      • Warm the stock solution gently (e.g., in a 37°C water bath) to aid dissolution.

      • For the final working concentration, add the stock solution dropwise to the pre-warmed cell culture medium while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the lipid stock directly to cold media, as this can cause precipitation.

      • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Control for Solvent Effects:

    • Objective: To isolate the effects of this compound from those of the solvent.

    • Action: Always include a vehicle control group in your experimental design. This group should be treated with the same volume of solvent used for the highest concentration of this compound.

Experimental Workflow for Lipid Solubilization

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation stock Weigh this compound solvent Add Ethanol or DMSO stock->solvent dissolve Warm gently (37°C) & Vortex solvent->dissolve add Add stock dropwise to media while vortexing dissolve->add Dilute to final concentration media Pre-warm cell culture medium media->add inspect Visually inspect for clarity add->inspect Treat Cells Treat Cells inspect->Treat Cells

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Issue 3: Suspected Induction of Apoptosis

Underlying Cause: this compound may be triggering the ceramide-mediated apoptotic pathway.

Troubleshooting Workflow:

  • Confirm Apoptosis with Annexin V/PI Staining:

    • Objective: To quantify the percentage of apoptotic and necrotic cells.

    • Protocol: A general protocol for Annexin V staining followed by flow cytometry analysis is provided below.[6][11][12][13]

      • Treat your cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.

      • Harvest the cells, including any floating cells from the supernatant.

      • Wash the cells with cold PBS.

      • Resuspend the cells in 1X Annexin V binding buffer.

      • Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

      • Incubate in the dark at room temperature for 15 minutes.

      • Analyze the cells by flow cytometry immediately.

  • Measure Caspase-3 Activity:

    • Objective: To confirm the involvement of the executioner caspase-3 in the observed cell death.

    • Protocol: Caspase-3 activity can be measured using a variety of commercially available kits, which typically involve a colorimetric or fluorometric substrate that is cleaved by active caspase-3.[14]

      • Prepare cell lysates from treated and control cells.

      • Add the caspase-3 substrate to the lysates.

      • Incubate to allow for substrate cleavage.

      • Measure the resulting signal using a plate reader.

Signaling Pathway: Ceramide-Mediated Apoptosis

G Adrenoyl This compound Ceramide_Synthase Ceramide Synthase Activation Adrenoyl->Ceramide_Synthase Potential Regulation Ceramide Increased Cellular Ceramide Ceramide_Synthase->Ceramide Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential ceramide-mediated apoptotic pathway induced by this compound.

Part 3: Experimental Protocols

This section provides detailed protocols for key assays mentioned in the troubleshooting guides.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described in the dose-response experiment.

  • At the end of the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis).

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • At the end of the treatment, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

  • Incubate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.

References

  • Hashim, N. M., Rahmani, M., Ee, G. C. L., Sukari, M. A., Yahayu, M., Oktima, W., Ali, A. M., & Go, R. (2012). Antiproliferative Activity of Xanthones Isolated from Artocarpus obtusus. Science.gov. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Kolesnick, R. N., & Fuks, Z. (n.d.). Ceramide signaling in apoptosis. National Center for Biotechnology Information. [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Springer Nature. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Gao, F., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Center for Biotechnology Information. [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]

  • ResearchGate. (2020). (PDF) Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. ResearchGate. [Link]

  • ResearchGate. (2022). (PDF) N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-acylethanolamines induce N1E-115 neuroblastoma cell cytotoxicity... ResearchGate. [Link]

  • ResearchGate. (n.d.). Ceramide induces cell apoptosis via a caspase-dependent mitochondrial... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2020). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). N-Acylethanolamine. Wikipedia. [Link]

  • Wegner, M. S., et al. (2016). The enigma of ceramide synthase regulation in mammalian cells. PubMed. [Link]

  • Bisogno, T., & Di Marzo, V. (2009). The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Creative Bioarray. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Science.gov. [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. [Link]

  • Azar, S. G., et al. (2015). Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2020). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. National Center for Biotechnology Information. [Link]

  • ISLA S.A.S. (n.d.). Cell health assay guide. ISLA S.A.S. [Link]

  • National Center for Biotechnology Information. (2021). Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2013). Ceramide and Apoptosis: Exploring the Enigmatic Connections between Sphingolipid Metabolism and Programmed Cell Death. National Center for Biotechnology Information. [Link]

  • Koczwara, B., et al. (2018). Effect of acylethanolamides on lipid peroxidation and paraoxonase activity. Oulu University Library. [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. ResearchGate. [Link]

  • Absin. (n.d.). A comprehensive guide to apoptosis detection. Absin. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of ceramide. Under apoptotic stimuli, ceramide is... ResearchGate. [Link]

  • Jenkins, R. W., & Obeid, L. M. (2013). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Adrenoyl-ethanolamine and Anandamide Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding landscape of lipid signaling, the N-acylethanolamine (NAE) family presents a fascinating array of bioactive molecules with diverse physiological roles. Among these, N-arachidonoylethanolamine, more commonly known as Anandamide (AEA), has long held the spotlight as a key endocannabinoid. However, the functional significance of other NAEs, such as Adrenoyl-ethanolamine (NAE 22:4), is increasingly being recognized. This guide provides a detailed comparative analysis of the signaling pathways of this compound and Anandamide, offering insights for researchers and drug development professionals exploring the therapeutic potential of these endogenous lipids.

Introduction to N-Acylethanolamines: Beyond Anandamide

N-acylethanolamines are a class of lipid mediators comprising a fatty acid linked to an ethanolamine head group via an amide bond.[1] Their biological activities are largely determined by the nature of the acyl chain.[2] Anandamide, with its 20-carbon arachidonoyl chain, is the most extensively studied NAE and a well-established agonist of cannabinoid receptors CB1 and CB2.[3] this compound, on the other hand, possesses a longer 22-carbon docosatetraenoyl chain. While structurally similar to Anandamide, these differences in acyl chain length can lead to distinct metabolic fates and receptor interactions, resulting in unique signaling profiles.

Biosynthesis and Degradation: A Shared Path with Subtle Divergences

Both this compound and Anandamide are synthesized "on-demand" from membrane phospholipids. The canonical pathway involves the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[4] Alternative pathways for NAE synthesis also exist, providing cellular context-dependent regulation of their production.

cluster_synthesis NAE Biosynthesis cluster_degradation NAE Degradation PE Phosphatidylethanolamine NAPE N-Acyl-Phosphatidylethanolamine PE->NAPE Acyl-CoA NAT NAE This compound or Anandamide NAPE->NAE NAPE-PLD NAE_degrad This compound or Anandamide NAT N-acyltransferase NAPE_PLD NAPE-PLD Products Fatty Acid + Ethanolamine NAE_degrad->Products FAAH FAAH FAAH

Caption: General overview of NAE biosynthesis and degradation.

The primary enzyme responsible for the degradation of both this compound and Anandamide is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that cleaves the amide bond to release the respective fatty acid and ethanolamine.[5] The efficiency of FAAH-mediated hydrolysis can vary between different NAEs, influencing their bioavailability and signaling duration. While direct comparative kinetic data for this compound is limited, the structural similarity to Anandamide suggests it is also a substrate for FAAH.

Receptor Interactions: A Tale of Two Cannabinoids and Beyond

The defining characteristic of Anandamide is its ability to bind to and activate cannabinoid receptors. It acts as a partial agonist at the CB1 receptor, which is predominantly expressed in the central nervous system, and to a lesser extent at the CB2 receptor, which is primarily found in the immune system.[3] This interaction mediates many of the well-known psychoactive and therapeutic effects of cannabinoids.

The receptor binding profile of this compound is less well-defined. While it is structurally an endocannabinoid-like molecule, its affinity for CB1 and CB2 receptors has not been extensively quantified in publicly available literature. However, the longer acyl chain of this compound may influence its binding pocket interactions compared to Anandamide.

Beyond the classical cannabinoid receptors, NAEs are known to interact with a range of other targets, including G protein-coupled receptors like GPR55 and nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[6] Anandamide has been shown to activate GPR55, although the physiological relevance of this interaction is still under investigation.[7] Similarly, some NAEs are known to be endogenous ligands for PPARα, a key regulator of lipid metabolism and inflammation.[8] The potential for this compound to engage these alternative signaling pathways represents an exciting area for future research.

cluster_ligands Ligands cluster_receptors Receptors AEA Anandamide CB1 CB1 Receptor AEA->CB1 Partial Agonist CB2 CB2 Receptor AEA->CB2 Agonist GPR55 GPR55 AEA->GPR55 Agonist NAE224 This compound NAE224->CB1 ? NAE224->CB2 ? NAE224->GPR55 ? PPARa PPARα NAE224->PPARa ?

Caption: Known and potential receptor targets for Anandamide and this compound.

Downstream Signaling Cascades: Convergent and Divergent Pathways

Activation of CB1 and CB2 receptors by Anandamide initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of various ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. These actions ultimately influence neurotransmitter release and neuronal excitability.

Should this compound also engage cannabinoid receptors, it would be expected to trigger similar downstream signaling events. However, its potential interactions with other receptors like GPR55 or PPARα would lead to distinct signaling outcomes. GPR55 activation is coupled to Gq and G12/13 proteins, leading to increases in intracellular calcium and activation of RhoA, respectively.[7] PPARα, as a nuclear receptor, functions as a ligand-activated transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation.[8]

Physiological Roles: Established Functions and Emerging Possibilities

Anandamide is implicated in a wide array of physiological processes, including pain modulation, appetite regulation, mood, and memory. Its role as a retrograde messenger in the central nervous system, where it is released from postsynaptic neurons to modulate presynaptic neurotransmitter release, is a key mechanism underlying its effects on synaptic plasticity.

The physiological functions of this compound are still largely unexplored. However, based on the known activities of other long-chain NAEs, it is plausible that this compound may play a role in the regulation of inflammation and cellular energy metabolism. For instance, other NAEs have demonstrated anti-inflammatory properties.[9] Given that this compound is derived from adrenic acid (a 22-carbon omega-6 fatty acid), its metabolic products may also have distinct biological activities.

Quantitative Data Summary

LigandReceptorBinding Affinity (Ki)Reference
Anandamide Human CB1~89.7 nM[10]
Human CB2~371 nM[10]
This compound CB1Not Reported
CB2Not Reported
SubstrateEnzymeKmVmaxReference
Anandamide FAAH~10-50 µMVaries by tissue/preparation[11]
This compound FAAHNot ReportedNot Reported

Note: The reported binding affinities and enzyme kinetics for Anandamide can vary between studies depending on the experimental conditions and tissue/cell types used.

Experimental Protocols

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Anandamide for CB1 and CB2 receptors.

Principle: This is a competitive radioligand binding assay. A radiolabeled cannabinoid agonist with known high affinity (e.g., [³H]CP55,940) is incubated with cell membranes expressing the receptor of interest in the presence of varying concentrations of the unlabeled test compound (Anandamide or this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-50 µg of protein per well), and varying concentrations of the unlabeled ligand (Anandamide or this compound).

    • Add the radioligand (e.g., [³H]CP55,940 at a concentration near its Kd).

    • For non-specific binding determination, include wells with a high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., 10 µM WIN55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FAAH Activity Assay

Objective: To compare the hydrolysis rates of this compound and Anandamide by FAAH.

Principle: This assay measures the activity of FAAH by detecting the release of the fatty acid or ethanolamine from the NAE substrate. A common method involves using a fluorescent substrate or quantifying the product by chromatography.

Step-by-Step Methodology (using LC-MS/MS for product quantification):

  • Enzyme Source Preparation:

    • Prepare a homogenate from a tissue known to have high FAAH activity (e.g., rat brain or liver) or use recombinant FAAH.

    • Homogenize the tissue in an appropriate buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Centrifuge to remove debris and use the supernatant or a microsomal fraction as the enzyme source.

    • Determine the protein concentration of the enzyme preparation.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate the enzyme preparation at 37°C for a few minutes.

    • Initiate the reaction by adding the substrate (Anandamide or this compound) at various concentrations to determine kinetic parameters.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Extraction:

    • Stop the reaction by adding an ice-cold organic solvent, such as a mixture of chloroform and methanol (2:1, v/v), containing an internal standard (e.g., a deuterated analog of the fatty acid product).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase containing the lipid products.

    • Evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample onto a suitable liquid chromatography column (e.g., a C18 column) to separate the fatty acid product from other components.

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the fatty acid product and the internal standard.

  • Data Analysis:

    • Generate a standard curve for the fatty acid product to quantify its concentration in the samples.

    • Calculate the rate of the enzymatic reaction (e.g., in pmol/min/mg protein).

    • Plot the reaction rate against the substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.

Conclusion and Future Directions

While Anandamide remains a cornerstone of endocannabinoid research, this comparative guide highlights the need for a more comprehensive understanding of other NAEs like this compound. The current body of knowledge reveals shared metabolic pathways but points towards potentially distinct receptor interaction profiles and physiological functions. The lack of quantitative data for this compound's binding to cannabinoid receptors and its kinetics with FAAH represents a significant knowledge gap.

Future research should focus on:

  • Quantitative Receptor Pharmacology: Determining the binding affinities and functional activities of this compound at CB1, CB2, GPR55, PPARs, and other potential targets.

  • Enzymatic Characterization: Performing detailed kinetic studies to compare the hydrolysis of this compound and Anandamide by FAAH and other relevant enzymes.

  • In Vivo Functional Studies: Investigating the physiological and pathophysiological roles of this compound in animal models of pain, inflammation, and neurological disorders.

By elucidating the unique signaling properties of this compound, the scientific community can unlock new avenues for therapeutic intervention, potentially leading to the development of novel drugs with improved efficacy and safety profiles.

References

  • Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of cannabimimetic and related lipid mediators. British Journal of Pharmacology, 144(4), 459–465.
  • GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. (2022). International Journal of Molecular Sciences, 23(15), 8536.
  • Mock, E. D., Gagestein, B., & van der Stelt, M. (2023). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. Progress in Lipid Research, 89, 101194.
  • Pineda-Torra, I., Gervois, P., & Staels, B. (2003). Peroxisome proliferator-activated receptor alpha in metabolic disease, inflammation, and cancer. Current Opinion in Pharmacology, 3(6), 606–612.
  • Kim, J., Li, Y., & Chen, J. (2015). A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development. The Journal of Neuroscience, 35(41), 13993–14003.
  • Tsuboi, K., Okamoto, Y., & Ueda, N. (2018). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 19(10), 2963.
  • Gabbs, M., Harrison, S., Askew, R., Williams, S. C., & Jack, A. A. (2023). Anti-inflammatory effect of polyunsaturated fatty acid N-acylethanolamines mediated by macrophage activity in vitro and in vivo.
  • N-Acylethanolamine. (2023, December 19). In Wikipedia. https://en.wikipedia.org/wiki/N-Acylethanolamine
  • Blankman, J. L., & Cravatt, B. F. (2013). Endocannabinoid metabolism in the absence of fatty acid amide hydrolase (FAAH): discovery of phosphorylcholine derivatives of N-acyl ethanolamines. ACS Chemical Biology, 8(3), 553–561.
  • Okamoto, Y., Morishita, J., Tsuboi, K., Tonai, T., & Ueda, N. (2004). Molecular characterization of a phospholipase D generating anandamide and its congeners. Journal of Biological Chemistry, 279(7), 5298–5305.
  • Di Marzo, V. (2009). The endocannabinoid system: a general view. Alcohol and Alcoholism, 44(3), 267–272.
  • Maccarrone, M. (2017). Endocannabinoid signalling in health and disease: a matter of balance. Trends in Pharmacological Sciences, 38(3), 241–256.
  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215.
  • De Filippis, D., D'Amico, A., & Iuvone, T. (2008). A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. British Journal of Pharmacology, 153(7), 1338–1349.
  • Ryberg, E., Larsson, N., Sjögren, S., Hjorth, S., Hermansson, N. O., Leonova, J., Elebring, T., Nilsson, K., Drmota, T., & Greasley, P. J. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British Journal of Pharmacology, 152(7), 1092–1101.
  • Drew, P. D., Xu, J., Storer, P. D., Chavis, J. A., & Racke, M. K. (2003). Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. Journal of Neuroimmunology, 143(1-2), 10–19.
  • Rosenblatt, K., & Sun, H. (2023). Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo.
  • Gaudet, R., & Tsetsenis, T. (2018). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters, 9(7), 675–680.
  • Gabriel, J., Virmond, L., de Mello, G. C., Rotta, M., da Silva, A. S., & de Andrade, C. M. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 22(1), 66–71.
  • Kim, J., & Chen, J. (2015). A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development. The Journal of Neuroscience, 35(41), 13993–14003.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 3(5), 537–551.
  • McPartland, J. M., Glass, M., & Pertwee, R. G. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583–593.
  • Fegley, D., Kathuria, S., & Piomelli, D. (2004). Comparison of anandamide transport in FAAH wild-type and knockout neurons: evidence for contributions by both FAAH and the CB1 receptor to anandamide uptake. Journal of Neuroscience, 24(21), 4957–4963.
  • Brown, A. J. (2007). GPR55: a new member of the cannabinoid receptor clan?. British Journal of Pharmacology, 152(5), 567–569.
  • Henstridge, C. M., Balenga, N. A., & Waldhoer, M. (2010). Atypical responsiveness of the orphan receptor GPR55 to cannabinoid ligands. Pharmacological Research, 61(4), 289–298.
  • Reggio, P. H. (2010). Endocannabinoid binding to the cannabinoid receptors: what is known and what remains unknown. Current Medicinal Chemistry, 17(14), 1468–1486.
  • Banister, S. D., Moir, M., Stuart, J., Kevin, R. C., Wood, K. E., Longworth, M., Wilkinson, S. M., Markham, J. L., Kassiou, M., & Glass, M. (2015). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. ACS Chemical Neuroscience, 6(7), 1142–1152.
  • Karbarz, M. J., & Kulkarni, S. (2010). Control of neuronal excitability by corticosteroid hormones. Neuroscience, 167(3), 577–585.
  • Rosenbaum, T., & Simon, S. A. (2007). Dopaminergic Regulation of Neuronal Excitability through Modulation of Ih in Layer V Entorhinal Cortex. Journal of Neurophysiology, 97(5), 3363–3375.
  • Sourdet, V., & Debanne, D. (1999). Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5. Journal of Neuroscience, 19(23), 10248–10258.
  • Balleza-Tapia, H., Crux-Molina, S., & Valdiosera-Sosa, R. (2020). [Ambient modulation of neuronal excitability]. Sheng li xue bao : [Acta physiologica Sinica], 72(4), 385–390.
  • Brees, D., Gao, F., & Frisbee, J. C. (2021). Neuronal excitability is permanently altered by activity manipulation during an embryonic critical period in Drosophila. bioRxiv.
  • Hillard, C. J. (2000). Endocannabinoids and vascular function. Journal of Pharmacology and Experimental Therapeutics, 294(1), 27–32.

Sources

A Comparative Guide to Endogenous Adrenoyl-ethanolamine (AEA) Levels Across Species

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adrenoyl-ethanolamine (AEA)

This compound (AEA) is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules. NAEs are involved in a wide array of physiological processes, and their levels are tightly regulated by a network of biosynthetic and degradative enzymes. While anandamide (N-arachidonoylethanolamine) is the most studied endocannabinoid, other NAEs like AEA are gaining attention for their potential roles in cellular signaling and physiology. Understanding the baseline endogenous levels of AEA across different species and tissues is crucial for elucidating its specific biological functions and for the development of novel therapeutics targeting the endocannabinoid system.

The Endocannabinoid System and AEA

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of functions and processes in the body. The main components of the ECS are:

  • Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors.

  • Receptors: Cannabinoid receptors (CB1 and CB2) are found throughout the body.

  • Enzymes: Enzymes that synthesize and degrade endocannabinoids.

AEA is synthesized from N-adrenoyl-phosphatidylethanolamine (NAPE) and is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). Its structural similarity to anandamide suggests it may interact with cannabinoid receptors and other components of the ECS, though its specific roles are still under investigation.

Comparative Analysis of Endogenous AEA Levels

The concentration of AEA, like other NAEs, is generally low in tissues and varies depending on the species, tissue type, and physiological state of the organism. The following table summarizes available data on endogenous AEA levels. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Methodological differences in extraction and quantification can contribute to variability in reported values.

SpeciesTissueEndogenous AEA LevelReference
RatBrain~11 ± 7 pmol/g (for Anandamide, a related NAE)[1]

Note: Data for this compound is sparse in the currently available literature. The value for Anandamide in rat brain is provided to give a general indication of the expected concentration range for N-acylethanolamines in nervous tissue. Further research is needed to establish definitive AEA levels.

Methodologies for AEA Quantification

Accurate quantification of AEA requires sensitive and specific analytical techniques due to its low endogenous concentrations and susceptibility to degradation. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for AEA Quantification

The following diagram outlines a typical workflow for the extraction and quantification of AEA from biological tissues.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue Tissue Homogenization (e.g., Brain, Liver) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Tissue->Extraction Homogenate SPE Solid-Phase Extraction (SPE) (Silica-based) Extraction->SPE Lipid Extract Evaporation Solvent Evaporation SPE->Evaporation Purified NAEs Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LC UPLC/HPLC Separation (C18 column) Reconstitution->LC Sample Injection MS Tandem Mass Spectrometry (MRM mode) LC->MS Eluent Data Data Acquisition and Quantification MS->Data caption Figure 1. Experimental workflow for AEA quantification.

Caption: Figure 1. A generalized workflow for the extraction and quantification of this compound from biological tissues using LC-MS/MS.

Detailed Experimental Protocol:

1. Tissue Homogenization:

  • Rationale: To disrupt the tissue matrix and release intracellular lipids, including AEA.

  • Protocol:

    • Excise the tissue of interest (e.g., brain, liver) and immediately freeze in liquid nitrogen to halt enzymatic activity.

    • Weigh the frozen tissue.

    • Homogenize the tissue in a suitable ice-cold buffer, often containing protease and lipase inhibitors to prevent degradation of AEA. A common choice is a phosphate-buffered saline (PBS) or Tris-HCl buffer. The ratio of buffer to tissue is typically 5-10 volumes to 1 weight (e.g., 5-10 mL of buffer for 1 g of tissue).

2. Lipid Extraction:

  • Rationale: To separate lipids, including AEA, from other cellular components. The Folch or Bligh-Dyer methods are widely used for this purpose.[2][3]

  • Protocol (Modified Folch Method):

    • To the tissue homogenate, add a 2:1 mixture of chloroform:methanol. The final ratio of chloroform:methanol:water (from the buffer) should be approximately 8:4:3.

    • Vortex vigorously and incubate on ice.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

3. Solid-Phase Extraction (SPE):

  • Rationale: To enrich the sample for NAEs and remove interfering lipids. Silica-based SPE cartridges are commonly employed.

  • Protocol:

    • Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane), followed by a solvent of intermediate polarity (e.g., ethyl acetate), and finally the solvent used to load the sample (e.g., chloroform).

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with solvents of increasing polarity to elute unwanted lipids. For example, a wash with a mixture of chloroform and ethyl acetate can remove neutral lipids.

    • Elute the NAE fraction with a more polar solvent mixture, such as ethyl acetate:methanol.

4. LC-MS/MS Analysis:

  • Rationale: To separate AEA from other NAEs and quantify it with high sensitivity and specificity.

  • Protocol:

    • Evaporate the solvent from the purified NAE fraction under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

    • Inject the sample onto a reverse-phase C18 column for chromatographic separation.

    • Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Detect and quantify AEA using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of AEA and a specific product ion for highly selective detection.[2][4]

Biosynthesis and Degradation of this compound

Understanding the metabolic pathways of AEA is essential for interpreting its endogenous levels.

G PE Phosphatidylethanolamine (PE) NAPE N-Adrenoyl-phosphatidylethanolamine (NAPE) PE->NAPE Adrenoyl-CoA AEA This compound (AEA) NAPE->AEA AdA_Etn Adrenic Acid + Ethanolamine AEA->AdA_Etn NAT N-acyltransferase (NAT) NAT->NAPE NAPE_PLD NAPE-PLD NAPE_PLD->AEA FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->AdA_Etn caption Figure 2. Biosynthesis and degradation of AEA.

Caption: Figure 2. A simplified schematic of the biosynthesis and degradation pathway of this compound.

AEA is synthesized from the membrane phospholipid, phosphatidylethanolamine (PE). An N-acyltransferase (NAT) enzyme catalyzes the transfer of an adrenoyl group to the ethanolamine head group of PE, forming N-adrenoyl-phosphatidylethanolamine (NAPE). Subsequently, a specific phospholipase D (NAPE-PLD) cleaves NAPE to release AEA. The primary route of AEA degradation is through hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH), which breaks it down into adrenic acid and ethanolamine.

Discussion and Future Directions

The study of endogenous AEA levels is still in its early stages. The available data, while limited, suggests that AEA is present in mammalian tissues, and its concentration is likely in the low pmol/g range, similar to other NAEs. The significant variation in reported levels of related compounds like anandamide highlights the critical need for standardized and rigorously validated analytical methods.[2]

Future research should focus on:

  • Developing and validating sensitive and specific LC-MS/MS methods for the routine quantification of AEA. This will enable more accurate and reliable comparisons across studies.

  • Conducting comprehensive comparative studies of AEA levels in a wider range of species and tissues under various physiological and pathological conditions.

  • Investigating the specific biological functions of AEA. This includes its potential interactions with cannabinoid receptors and other molecular targets.

By building a more complete picture of the endogenous landscape of AEA, researchers can better understand its role in health and disease, paving the way for new therapeutic strategies.

References

  • Huang, J., et al. (2020). Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice. Journal of Chromatography B, 122041. Available at: [Link]

  • Xie, J., et al. (2024). Curative levels of endogenous gene replacement achieved in non-human primate liver using programmable genomic integration. bioRxiv. Available at: [Link]

  • Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Di Marzo, V., et al. (1994). Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor, N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain. Journal of Neurochemistry, 62(6), 2269-2277. Available at: [Link]

  • Gachet, J., et al. (2015). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. Journal of Lipid Research, 56(1), 173-180. Available at: [Link]

  • Patel, S., et al. (2013). Quantification of Anandamide, Oleoylethanolamide and Palmitoylethanolamide in Rodent Brain Tissue Using High Performance Liquid Chromatography-Electrospray Mass Spectroscopy. Journal of Pharmaceutical Analysis, 3(6), 435-442. Available at: [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Shimadzu Corporation. Available at: [Link]

  • Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Patel, S., et al. (2013). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate. Available at: [Link]

  • Wood, P. L., et al. (2022). Brain ethanolamine phospholipids, neuropathology and cognition: A comparative post-mortem analysis of structurally specific. Frontiers in Neurology, 13, 948491. Available at: [Link]

  • Buvik, V., et al. (2024). Ethanolamine and Vinyl–Ether Moieties in Brain Phospholipids Modulate Behavior in Rats. ResearchGate. Available at: [Link]

  • Durkin, J. T., et al. (1993). Rat plasma levels of amino acids and related compounds during stress. PubMed. Available at: [Link]

  • Patel, S., et al. (2013). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. PubMed Central. Available at: [Link]

  • Shimadzu. (n.d.). 07-LC-21009-EN Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Shimadzu Corporation. Available at: [Link]

  • Al-Asmari, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Semantic Scholar. Available at: [Link]

  • da Silva, G., et al. (2014). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in. Semantic Scholar. Available at: [Link]

  • Buvik, V., et al. (2024). Ethanolamine and Vinyl–Ether Moieties in Brain Phospholipids Modulate Behavior in Rats. MDPI. Available at: [Link]

  • Banni, S., et al. (2020). Altered ethanolamine plasmalogen and phosphatidylethanolamine levels in blood plasma of patients with bipolar disorder. PubMed. Available at: [Link]

  • Wang, J., et al. (2019). The multiple reaction monitoring chromatography of n-acylethanolamines... ResearchGate. Available at: [Link]

  • Wang, L., & Schnute, W. C. (n.d.). Ethanolamines in Water Samples by LC-MS. LCGC International. Available at: [Link]

  • Gorka, B., et al. (2021). Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

  • Wood, P. L., et al. (2018). Circulating ethanolamine plasmalogen indices in Alzheimer's disease: Relation to diagnosis, cognition, and CSF tau. PubMed Central. Available at: [Link]

  • Bobrich, M., et al. (2020). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. PubMed. Available at: [Link]

  • Trautmann, E., et al. (2023). Large-scale high-density brain-wide neural recording in nonhuman primates. PubMed Central. Available at: [Link]

  • Guan, Y., et al. (2020). Mean plasma concentration-time profile of N-arachidonoylethanolamine,... ResearchGate. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.